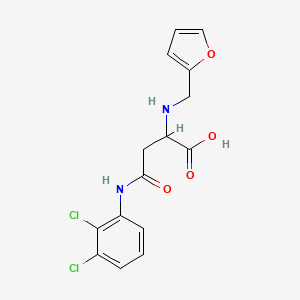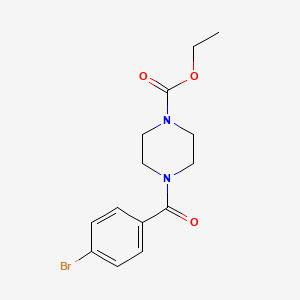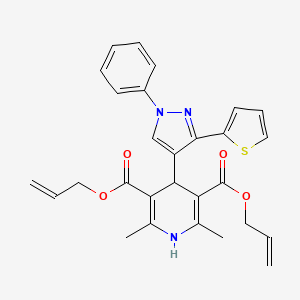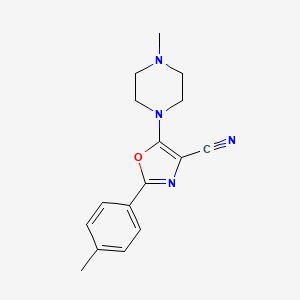
N-(2,3-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,3-DICHLOROPHENYL)CARBAMOYL]-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID is a complex organic compound characterized by the presence of dichlorophenyl, carbamoyl, furan, and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID typically involves multiple steps. One common route includes the reaction of 2,3-dichlorophenyl isocyanate with a furan-2-ylmethylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,3-DICHLOROPHENYL)CARBAMOYL]-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamoyl group can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, diones, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[(2,3-DICHLOROPHENYL)CARBAMOYL]-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2,4-DICHLOROPHENYL)CARBAMOYL]-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID
- 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]-2-{[(THIOPHEN-2-YL)METHYL]AMINO}PROPANOIC ACID
Uniqueness
Compared to similar compounds, 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID exhibits unique properties due to the presence of both dichlorophenyl and furan groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H14Cl2N2O4 |
|---|---|
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
4-(2,3-dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14Cl2N2O4/c16-10-4-1-5-11(14(10)17)19-13(20)7-12(15(21)22)18-8-9-3-2-6-23-9/h1-6,12,18H,7-8H2,(H,19,20)(H,21,22) |
Clave InChI |
QNMIBBWZYWNGQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11619038.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619050.png)
![methyl 6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11619053.png)

![(5Z)-2-(4-ethoxyphenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11619069.png)
![2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B11619072.png)
![5-(4-bromophenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11619078.png)

![4,4'-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11619081.png)
![(5Z)-3-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11619083.png)

![methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11619104.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11619106.png)
![3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11619109.png)
